2-amino-7-methoxyquinazolin-4(3H)-one

Description

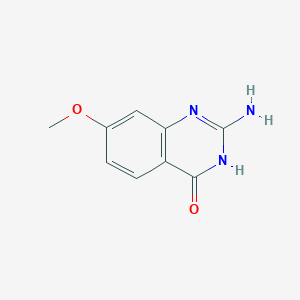

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZOJOIJLSSJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287715 | |

| Record name | 2-Amino-7-methoxy-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181871-74-9 | |

| Record name | 2-Amino-7-methoxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181871-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-methoxy-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 7 Methoxyquinazolin 4 3h One and Analogues

Classical and Established Synthesis Routes for 4(3H)-Quinazolinones

The foundational methods for the construction of the 4(3H)-quinazolinone core have been in practice for over a century and typically involve the cyclization of readily available anthranilic acid derivatives.

The Niementowski quinazoline (B50416) synthesis , first described in 1895, is a cornerstone in the synthesis of 4(3H)-quinazolinones wikipedia.org. This reaction involves the condensation of an anthranilic acid with an amide at elevated temperatures wikipedia.orgnih.gov. While historically significant, the classical Niementowski reaction often requires harsh conditions, such as high temperatures (130–150 °C) and long reaction times, which can limit its applicability for sensitive substrates ijprajournal.com.

Another widely utilized classical approach involves the use of benzoxazinone intermediates nih.gov. In this two-step process, an anthranilic acid is first treated with an acid anhydride, such as acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one nih.govmdpi.com. This intermediate is then reacted with an amine or ammonia to yield the desired 3-substituted or unsubstituted 4(3H)-quinazolinone, respectively nih.gov. This method offers greater versatility in introducing substituents at the 3-position of the quinazolinone ring.

Modern and Efficient Synthetic Approaches to 2-Aminoquinazolinones

In recent years, significant efforts have been directed towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of 2-aminoquinazolinones. These modern approaches often feature milder reaction conditions, shorter reaction times, and higher yields compared to their classical counterparts.

One-Pot Reaction Strategies

One-pot, multi-component reactions (MCRs) have emerged as powerful tools for the rapid and efficient construction of complex molecules like 2-aminoquinazolinones from simple, readily available starting materials aurigeneservices.com. A notable example is the three-component reaction of isatoic anhydride, an amine, and a cyanating agent aurigeneservices.com. This strategy allows for the assembly of 2-amino-3-substituted quinazolinones in a single synthetic operation, proceeding through a sequence of reactions including ring-opening of the isatoic anhydride, decarboxylation, and subsequent cyclization aurigeneservices.com. The use of isatoic anhydride as a starting material is particularly advantageous as it serves as a convenient and stable precursor to the reactive 2-aminobenzoyl moiety samipubco.comechemcom.comnih.govnih.gov.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Isatoic anhydride | Benzylamine | N-cyano-4-methyl-N-phenylbenzenesulfonamide | LiHMDS | 1,4-Dioxane | 100 | Good | aurigeneservices.com |

| Isatoic anhydride | Aromatic aldehydes | Ammonium acetate | SnCl2·2H2O | Solvent-free | 110 | Good to High | samipubco.comechemcom.com |

| Isatoic anhydride | Amines | Aldehydes | Fe3O4 nanoparticles | Water | Not specified | High | nih.gov |

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized the synthesis of quinazolinone derivatives by significantly reducing reaction times and often improving product yields nih.govresearchgate.net. Microwave-assisted synthesis is considered a green chemistry approach as it can lead to lower energy consumption and the use of more environmentally benign solvents mdpi.com. Both the Niementowski reaction and the synthesis from benzoxazinone intermediates have been successfully adapted to microwave conditions nih.govijprajournal.commdpi.com. For instance, the microwave-assisted reaction of anthranilic acids with formamide can be completed in minutes, compared to the hours required for conventional heating ijprajournal.com. Similarly, the conversion of benzoxazinones to 3-amino-2-methyl-quinazolin-4(3H)-ones with hydrazine hydrate is significantly accelerated under microwave irradiation mdpi.com.

| Reactants | Method | Power (W) | Time (min) | Yield (%) | Reference |

| 2-(2-chlorophenyl)-4H-benzo[d] samipubco.comechemcom.comoxazin-4-one, Hydrazine hydrate | Microwave | 800 | 5 | 87 | |

| Substituted anthranilic acid, Acetic anhydride | Microwave | 250 | 17-22 | Not specified | mdpi.com |

| Benzoxazinone, Hydrazine monohydrate | Microwave | 250 | 20-33 | 31-85 | mdpi.com |

| Anthranilic acid, Formamide | Microwave | 60 | 20 | Not specified | ijprajournal.com |

Transition Metal-Free Approaches

Driven by the need for more sustainable and cost-effective synthetic methods, transition-metal-free approaches for the synthesis of 2-aminoquinazolinones have gained considerable attention nih.gov. These methods avoid the use of expensive and potentially toxic metal catalysts, simplifying purification procedures and reducing environmental impact. One such strategy involves the one-pot intermolecular annulation of o-aminobenzamides with thiols, which proceeds without the need for a transition metal or an external oxidant rsc.org. Another innovative metal-free approach is the oxidative cleavage of styrenes in the presence of 2-aminobenzamides, leading to the formation of 2-substituted quinazolin-4(3H)-ones mdpi.com. Furthermore, salicylic acid has been identified as an effective organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines to produce 2-substituted quinazolines, a reaction that can be extended to quinazolinone synthesis nih.gov.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Key Feature | Reference |

| o-Aminobenzamides | Thiols | None | Not specified | Transition-metal and oxidant-free | rsc.org |

| o-Aminobenzamides | Styrenes | DTBP, p-TsOH | DMSO | Metal- and catalyst-free | mdpi.com |

| 2-Aminobenzylamine | Benzylamine | 4,6-dihydroxysalicylic acid, BF3·Et2O | DMSO | Organocatalyzed, Green oxidation | nih.gov |

Electrochemical Synthesis Methods

Electrochemical synthesis represents a green and efficient alternative for the construction of quinazolinone rings, utilizing electricity as a clean reagent to drive chemical transformations organic-chemistry.org. Anodic oxidation has been successfully employed for the dehydrogenative cyclization of 2-aminobenzamides with benzylic chlorides to afford quinazolin-4(3H)-ones organic-chemistry.org. This metal-free and acceptor-free method avoids the use of harsh chemical oxidants and offers a high degree of control over the reaction conditions. The process typically involves the use of a constant current in an undivided cell with electrodes such as reticulated vitreous carbon (RVC) as the anode and platinum as the cathode organic-chemistry.org.

| Starting Materials | Electrolyte | Anode | Cathode | Temperature (°C) | Key Feature | Reference |

| Benzylic chlorides, 2-Aminobenzamides | Bu4NBF4 | RVC | Pt | 80 | Metal-free, Acceptor-free | organic-chemistry.org |

Mechanistic Investigations of 2-Aminoquinazolinone Formation

Understanding the reaction mechanisms underlying the formation of 2-aminoquinazolinones is crucial for the optimization of existing synthetic methods and the development of new, more efficient strategies.

In the one-pot synthesis from isatoic anhydride, a plausible mechanism involves the initial nucleophilic attack of a primary amine on the carbonyl group of isatoic anhydride, leading to ring opening and subsequent decarboxylation to form a 2-aminobenzamide (B116534) intermediate. This is followed by a base-mediated nucleophilic attack of the resulting amine on a cyanating agent, leading to an imine intermediate. Subsequent intramolecular cyclization and elimination of a leaving group furnishes the final 2-amino-3-substituted quinazolinone aurigeneservices.com.

For the transition-metal-free synthesis involving the oxidative condensation of o-aminobenzylamines and benzylamines catalyzed by salicylic acid, the proposed mechanism suggests an initial selective imination of the benzylamine. This is followed by an amino group exchange with the o-aminobenzylamine, intramolecular cyclization, and finally, oxidative aromatization to yield the quinazoline product nih.gov.

In the electrochemical synthesis, the proposed mechanism for the anodic dehydrogenative oxidation/cyclization of 2-aminobenzamides involves the formation of an intermediate that undergoes anodic oxidation, leading to the cyclized quinazolinone product organic-chemistry.org.

Role of Dimroth Rearrangement in 2-Aminoquinazolinone Synthesis

The Dimroth rearrangement is a crucial isomerization reaction in heterocyclic chemistry, particularly for the synthesis of 2-aminoquinazolinone scaffolds. wikipedia.org This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic system through a process of ring opening and subsequent ring closure. nih.gov In the context of quinazolinone synthesis, it serves as a powerful tool to convert kinetically favored, but less stable, isomers into their more thermodynamically stable counterparts, which is often the desired product.

The generally accepted mechanism for the Dimroth rearrangement involves several stages, often referred to as the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). nih.gov The process is initiated by the formation of an adduct, followed by an electrocyclic ring opening. After rotation around a single bond in the open-chain intermediate, a new ring closure occurs, involving different structural units to form the rearranged product. nih.gov This rearrangement can be promoted by acids, bases, heat, or microwave irradiation. nih.govnih.gov

A significant application of the Dimroth rearrangement is found in the one-pot synthesis of N-substituted 2-aminoquinazolin-4-one derivatives. nih.govmdpi.com For instance, the reaction of an anthranilic acid with a substituted cyanamide can yield a mixture of isomers: the N-substituted 2-aminoquinazolin-4-one and the 3-substituted 2-imino-2,3-dihydroquinazolin-4-one. The Dimroth rearrangement is then employed as a key step to convert this mixture into the desired, more stable 2-aminoquinazolinone product. nih.gov This conversion is often accomplished under basic conditions, for example, by using sodium hydroxide in an ethanol/water mixture. nih.gov

The following table details a synthetic scheme where the Dimroth rearrangement is a key step in producing a 2-aminoquinazolinone intermediate, which can then be further modified.

| Step | Reactants | Reagents & Conditions | Product | Key Transformation |

| 1 | Anthranilic acid, Phenylcyanamide | Chlorotrimethylsilane | Mixture of 2-(N-substituted-amino)quinazolin-4-one and 3-substituted 2-aminoquinazolin-4-one | Initial cyclization |

| 2 | Isomer Mixture from Step 1 | 2 N Sodium Hydroxide in EtOH/H₂O | N-substituted 2-aminoquinazolin-4-one | Dimroth Rearrangement |

This table illustrates a generalized one-pot reaction for the synthesis of 2-aminoquinazolinone derivatives, where the Dimroth rearrangement is a critical step for isomerization to the final stable product. nih.gov

Microwave-assisted synthesis has also been effectively used to accelerate the Dimroth rearrangement in the preparation of quinazoline analogues. nih.govresearchgate.net For example, the synthesis of 4-anilino-6-nitroquinazolines from 5-nitroanthranilonitrile utilizes a microwave-assisted condensation and subsequent Dimroth rearrangement, significantly reducing reaction times. nih.gov

While the Dimroth rearrangement is a widely accepted mechanism, recent computational studies using density functional theory (DFT) have suggested that alternative pathways may be more favorable for certain quinazoline derivatives. acs.orgdocumentsdelivered.com For the rearrangement of a 3-aminothiocarbonylquinazoline, for example, a nih.govresearchgate.net-sigmatropic shift of the thioamido group was found to have a much lower activation barrier compared to the classical Dimroth mechanism. acs.org This indicates that while the term "Dimroth rearrangement" is frequently used to describe the observed isomerization, the actual mechanistic pathway might be more complex and substrate-dependent. acs.orgdocumentsdelivered.com

Preclinical Biological Activity Spectrum and Molecular Mechanisms of Action of 2 Amino 7 Methoxyquinazolin 4 3h One Derivatives

Antimicrobial Activity (In Vitro Studies)

Derivatives of the quinazolin-4(3H)-one core structure have demonstrated a wide range of antimicrobial effects in laboratory settings. These compounds are recognized as a promising class for the development of new antimicrobial agents, particularly in light of growing resistance to existing drugs. biotech-asia.org

The antibacterial potential of quinazolin-4(3H)-one derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. Studies show that structural modifications to the quinazolinone nucleus significantly influence antibacterial efficacy. biotech-asia.org For instance, certain derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli. biotech-asia.orgresearchgate.netnih.gov

One study reported that a 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one derivative was the most active antibacterial agent against S. aureus, with a minimum inhibitory concentration (MIC) of 1.95 μg/mL. sapub.org In another study, synthesized sapub.orgmdpi.comdntb.gov.uatriazino[2,3-c]quinazoline-2-one derivatives showed high sensitivity against S. aureus ATCC 25923, with MIC values ranging from 6.25 to 100 μg/mL. nih.gov Furthermore, research on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds revealed potent activity against several bacterial strains, with some compounds showing strong inhibition of E. coli DNA gyrase. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 | sapub.org |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | E. coli | Not specified as most active | sapub.org |

| sapub.orgmdpi.comdntb.gov.uatriazino[2,3-c]quinazoline-2-one derivatives | Staphylococcus aureus ATCC 25923 | 6.25–100 | nih.gov |

MIC: Minimum Inhibitory Concentration

Quinazolin-4(3H)-one derivatives have also been investigated for their effectiveness against fungal pathogens. Notably, Candida albicans is a frequent target in these preclinical evaluations.

A study highlighted a 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one derivative as the most potent antifungal agent against C. albicans, with an MIC value of 3.90 μg/mL. sapub.org The synthesis of quinazolinone-azole hybrids has also been explored, with some compounds showing efficacy against C. albicans. mdpi.com The introduction of a 1,2,3-triazole moiety into azole derivatives has resulted in compounds with significant activity against both sensitive and drug-resistant C. albicans. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound/Derivative | Fungal Species | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans | 3.90 | sapub.org |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory and Analgesic Potential (Preclinical)

The quinazolinone scaffold is a key feature in compounds developed for their anti-inflammatory and pain-relieving properties. Preclinical models, such as the carrageenan-induced rat paw edema test for inflammation and the hot plate test for analgesia, are commonly used for evaluation. mdpi.comingentaconnect.com

A series of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were synthesized and evaluated, with several compounds exhibiting significant anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. mdpi.comingentaconnect.com One particular derivative, N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)methyl)acetamide (PTQ01), showed excellent anti-inflammatory effects. mdpi.com Some of these compounds also demonstrated significant analgesic activity when compared with pentazocine. ingentaconnect.com Another study synthesized a series of 3H-quinazolin-4-ones and found that several compounds induced a significant reduction in the writhing response in mice and produced good dose-dependent anti-inflammatory activity. The structural diversity of these derivatives allows for the fine-tuning of their properties to enhance activity and reduce potential side effects.

Table 3: Preclinical Anti-inflammatory and Analgesic Activity of Quinazolinone Derivatives

| Compound/Derivative Class | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| 3-Substituted-2-thioxoquinazolin-4(3H)-ones | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | mdpi.comingentaconnect.com |

| 3-Substituted-2-thioxoquinazolin-4(3H)-ones | Eddy's hot plate method | Significant analgesic activity | mdpi.comingentaconnect.com |

| 3H-Quinazolin-4-ones | Acetic acid-induced writhing test | Significant reduction in writhing response |

Other Pharmacological Activities (Preclinical)

Beyond antimicrobial and anti-inflammatory effects, quinazolin-4(3H)-one derivatives have been explored for a variety of other central nervous system and cellular activities in preclinical settings.

The quinazolin-4(3H)-one structure is a known pharmacophore for anticonvulsant activity, partly due to its structural relation to methaqualone, a former sedative-hypnotic. Research has shown that these derivatives can exert their effects through mechanisms such as positive allosteric modulation of the GABAA receptor.

In vivo studies using the pentylenetetrazole (PTZ)-induced seizure model in mice have demonstrated the potential anticonvulsant activity of various 2,3-disubstituted quinazolin-4(3H)-one derivatives. Structure-activity relationship studies indicate that substituents at positions 2 and 3 of the quinazolinone ring are crucial for anticonvulsant potency. dntb.gov.ua For example, a study of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives found that several compounds exhibited significant anticonvulsant activity compared to diazepam. dntb.gov.ua

Table 4: Preclinical Anticonvulsant Activity of Quinazolin-4(3H)-one Derivatives

| Compound/Derivative Class | Preclinical Model | Finding | Reference |

|---|---|---|---|

| 2,3-Disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizure model | Potential anticonvulsant activity demonstrated |

Quinazolin-4(3H)-one derivatives have been identified as having potential antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. biotech-asia.orgdntb.gov.ua The antioxidant capacity is often evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. sapub.org

Research indicates that the antioxidant activity of these compounds is highly dependent on their substitution patterns. sapub.org For 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group, particularly in ortho or para positions on the phenyl ring, is often required for notable activity. researchgate.netsapub.org The combination of a hydroxyl group with a methoxy (B1213986) substituent can also confer antioxidant properties. sapub.org Studies on new phenolic derivatives of quinazolin-4(3H)-one have shown that linking the two pharmacophores can lead to increased antioxidant effects, with some ortho-diphenolic derivatives showing stronger activity than standards like ascorbic acid and Trolox. dntb.gov.uanih.gov

Table 5: In Vitro Antioxidant Activity of Quinazolin-4(3H)-one Derivatives

| Compound/Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-Phenylquinazolin-4(3H)-ones with dihydroxy substitutions | DPPH, ABTS, CUPRAC | Potent radical scavenging activity | researchgate.netsapub.org |

| Phenolic derivatives of quinazolin-4(3H)-one | DPPH, ABTS, NO scavenging | Ortho-diphenolic compounds showed stronger antioxidant effect than standards | dntb.gov.ua |

Structure Activity Relationship Sar Studies of 2 Amino 7 Methoxyquinazolin 4 3h One and Derivatives

Impact of Substitutions at Quinazolinone Ring Positions on Biological Efficacy

The biological activity of quinazolinone derivatives can be significantly altered by making various modifications to the substitutions around the quinazolinone system. nih.gov Structure-activity relationship studies have consistently shown that positions C2, C3, C6, C7, and C8 are critical for modulating the pharmacological activities of these compounds. nih.govresearchgate.net

C2 Position: The substituent at the C2 position plays a significant role in defining the therapeutic action. For instance, attaching different heterocyclic rings or functional groups at this position can lead to a wide spectrum of biological responses.

C3 Position: The N3 position is a frequent site for modification. Attaching different heterocyclic moieties at this position has been shown to increase activity. nih.gov In one study, the introduction of a 2-amino phenyl group at position 3 enhanced anticonvulsant activity. nih.gov Further research into quinazolinone-sulfonamide hybrids demonstrated that substitutions on a phenyl ring at the N3 position greatly influenced antimicrobial activity. Halogenated phenyl groups (e.g., 4-chloro-phenyl, 3-bromophenyl) resulted in more significant activity compared to those with non-halogenated substituents like nitro, methoxy (B1213986), or methyl groups. nih.gov In a series of fluoroquinazolinones designed as antitumor agents, substituting the N3 position with amino acid-derived moieties showed varied efficacy against cancer cell lines. A derivative with an L-phenylalanine substitution at this position, featuring a benzyl (B1604629) side chain, exhibited the highest activity against the MCF-7 cell line, which was attributed to potential hydrophobic interactions at the target's binding site. nih.gov

C6 and C8 Positions: These positions on the benzene (B151609) ring portion of the quinazolinone core are also key for activity. nih.govresearchgate.net Previous studies have indicated that introducing a halogen at the C6 position can improve the antitumor activity of certain quinazoline (B50416) derivatives. nih.gov

C7 Position: The C7 position, which bears a methoxy group in the parent compound, is a crucial determinant of biological efficacy. SAR studies have shown that the presence of a chlorine atom at this position favors anticonvulsant activity. nih.gov In another context, the insertion of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of a 4-anilino-quinazoline core led to the development of potent dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov

The following table summarizes the impact of various substitutions on the biological activity of quinazolinone derivatives based on published findings.

| Position | Substitution | Resulting Biological Activity | Reference |

| C3 | 2-Amino Phenyl | Increased anticonvulsant activity | nih.gov |

| C3 | Halogenated Phenyl (e.g., 4-chloro, 3-bromo) | Enhanced antimicrobial activity | nih.gov |

| C3 | L-Phenylalanine | Potent antitumor activity (MCF-7 cells) | nih.gov |

| C6 | Halogen | Improved antitumor activity | nih.gov |

| C7 | Chlorine | Favorable for anticonvulsant activity | nih.gov |

| C7 | 3-nitro-1,2,4-triazole moiety | Dual EGFR/VEGFR2 inhibition | nih.gov |

Role of the 2-Amino Group in Modulating Activity

The 2-amino group is a fundamental feature of the 2-amino-7-methoxyquinazolin-4(3H)-one scaffold and a key site for molecular modification. Its presence is integral to the chemical reactivity and biological interactions of the molecule. The synthesis of many bioactive amino-quinazolines utilizes precursors that establish this group as a cornerstone of the final structure. scielo.br

Recent research has focused on optimizing lead compounds by modifying this amino group. For example, a 2-aminoquinazolin-4-(3H)-one derivative identified as a potent inhibitor of SARS-CoV-2 (IC₅₀ = 0.23 μM) showed promising in vitro activity but had poor in vivo pharmacokinetic properties. nih.gov To address this, researchers synthesized N-substituted derivatives. This strategy highlights the role of the 2-amino group as a handle for derivatization to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) profile. The N-acetylated derivative, in particular, demonstrated significantly improved pharmacokinetic exposure while retaining potent antiviral activity. nih.gov This indicates that while the core 2-amino structure is important for the initial potent activity, its modification is a viable strategy to enhance drug-like properties.

The table below presents data on a parent 2-aminoquinazolin-4-(3H)-one compound and its optimized N-acetyl derivative, illustrating the role of the 2-amino group in modulating pharmacokinetic properties.

| Compound | Description | SARS-CoV-2 IC₅₀ | Key Pharmacokinetic Finding | Reference |

| 1 | Parent 2-aminoquinazolin-4-(3H)-one derivative | 0.23 μM | Low area under the curve (AUC) and maximum plasma concentration. | nih.gov |

| 2b | N-acetyl derivative of compound 1 | Potent (specific IC₅₀ not detailed in abstract) | Highest exposure (AUC₂₄h = 41.57 μg∙h/mL) among synthesized compounds. | nih.gov |

Rational Design and Optimization Strategies Based on SAR Analysis

The insights gained from structure-activity relationship studies are instrumental in the rational design and optimization of new, more effective quinazolinone-based therapeutic agents. By understanding which molecular features are responsible for potency and which can be modified to improve pharmacokinetics, researchers can move beyond random screening to a more targeted approach.

A clear example of rational design is the development of novel inhibitors for Ubiquitin-Specific Protease 7 (USP7), a target in cancer therapy. nih.gov Based on a quinazolin-4(3H)-one scaffold, researchers designed and synthesized a series of derivatives. Docking studies predicted that specific side chains on the most potent compounds would form unique hydrogen bonds with the Met407 residue of USP7. nih.gov This hypothesis-driven approach led to the identification of compound C19 , which exhibited the greatest potency against the USP7 catalytic domain with an IC₅₀ value of 0.595 μM. nih.gov

Another optimization strategy involves modifying a known scaffold to achieve dual-target inhibition. Based on SAR data for EGFR inhibitors, researchers rationally designed 4-anilino-quinazoline derivatives by introducing a 3-nitro-1,2,4-triazole motif at the C-7 position to also target VEGFR2. nih.gov SAR analysis revealed that a longer linker chain between the quinazoline core and the triazole moiety was favorable for inhibitory activity against both kinases. nih.gov

Furthermore, the optimization of a 2-aminoquinazolin-4-(3H)-one antiviral lead demonstrates a classic rational design strategy. The parent compound had high potency but poor in vivo stability. nih.gov The rational approach was to mask the polar 2-amino group via N-acetylation. This modification was intended to improve metabolic stability and membrane permeability without disrupting the core pharmacophore required for antiviral activity. The resulting compound, 2b , showed not only retained activity but also dramatically improved pharmacokinetic exposure and a high approximate lethal dose in rats, marking it as a promising lead for further development. nih.gov

The following table details specific examples of rationally designed quinazolinone derivatives and their optimized properties.

| Compound | Design Strategy | Target(s) | Key Result (IC₅₀) | Reference |

| C19 | Introduction of side chain to form H-bonds with Met407 | USP7 | 0.595 μM | nih.gov |

| C9 | Introduction of side chain to form H-bonds with Met407 | USP7 | 5.048 μM | nih.gov |

| 7-position derivative | Addition of 3-nitro-1,2,4-triazole via a linker | EGFR / VEGFR2 | Potent dual inhibition (IC₅₀ = 0.37 to 12.93 nM for EGFR) | nih.gov |

| 2b | N-acetylation of 2-amino group to improve PK properties | SARS-CoV-2 | Improved in vivo exposure (AUC₂₄h = 41.57 μg∙h/mL) | nih.gov |

Advanced Characterization Techniques for Novel Quinazolinone Derivatives

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular framework of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic and molecular structure, functional groups, and molecular weight.

Typically, the analysis would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR data would be expected to confirm the number and environment of protons, showing characteristic shifts for the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons. ¹³C NMR would provide evidence for the carbon skeleton of the quinazolinone core and the substituent groups.

Infrared (IR) Spectroscopy: An IR spectrum would be anticipated to show characteristic absorption bands corresponding to the functional groups present in the molecule. These would include stretching vibrations for the N-H bonds of the amino group and the amide, C=O stretching of the quinazolinone ring, C-N stretching, C-O stretching of the methoxy group, and C=C stretching of the aromatic system.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would also provide structural information.

Despite the importance of these techniques, specific datasets for 2-amino-7-methoxyquinazolin-4(3H)-one were not located.

Future Directions and Therapeutic Development Pathways for 2 Amino 7 Methoxyquinazolin 4 3h One

Identification of Novel Biological Targets and Therapeutic Pathways

There is currently no publicly available research identifying specific novel biological targets or therapeutic pathways for 2-amino-7-methoxyquinazolin-4(3H)-one. The mechanism of action and its potential interactions with cellular targets remain to be elucidated. Future research efforts would need to focus on initial screening assays across various target classes (e.g., kinases, G-protein coupled receptors, enzymes) to identify potential biological activities.

Exploration of New Green and Sustainable Synthetic Methodologies

While numerous green and sustainable synthetic methods have been developed for the quinazolinone core structure, there are no studies in the available literature that specifically apply these methodologies to the synthesis of this compound. Research into sustainable synthesis often involves techniques such as microwave-assisted synthesis, the use of water as a solvent, or catalyst-free reactions. The application of such methods to produce this compound has not been documented.

A general approach for the metal-free synthesis of 4(3H)-quinazolinones involves the reaction of 2-amino-N-methoxybenzamides with orthoesters, which could potentially be adapted. However, specific conditions and yields for the 7-methoxy derivative are not provided.

Table 1: General Sustainable Methodologies for Quinazolinone Synthesis

| Methodology | Description | Potential Applicability | Reference |

| Metal-Free Synthesis | Reaction of 2-amino-N-methoxybenzamides with orthoesters. | Potentially adaptable for this compound, but not specifically reported. | |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often reducing solvent use and reaction times. | A common green chemistry technique, but not specifically documented for this compound. | |

| Catalyst-Free Synthesis in Water | Using water as a green solvent for the reaction of CO2 and 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. | This method is for a different, though related, quinazoline (B50416) structure. |

Translational Research in Advanced Preclinical Models

There is no evidence in the public domain of this compound being evaluated in advanced preclinical models. Translational research, which bridges the gap between basic science and clinical application, typically involves assessing a compound's efficacy and behavior in living organisms (in vivo), such as in xenograft models of cancer or animal models of other diseases. Such studies for this compound have not been published.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-amino-7-methoxyquinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation of anthranilic acid derivatives with substituted amines, followed by cyclization. Microwave-assisted synthesis (e.g., using t-BuONa as a base under solvent-free conditions) significantly reduces reaction time and improves yields compared to conventional heating . Modifications in substituents (e.g., methoxy vs. ethoxy groups) require tailored protocols to maintain regioselectivity .

- Key Parameters : Temperature (80–120°C), catalyst type (heterogeneous solid acids vs. homogeneous bases), and solvent systems (ethanol, DMF) critically impact purity and scalability .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group at C7) and hydrogen bonding in the quinazolinone ring .

- HPLC-MS : Validates purity (>95%) and detects byproducts like deaminated intermediates .

- X-ray Crystallography : Resolves tautomeric forms (e.g., 3H vs. 1H configurations) and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound in the lab?

- Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers at 4°C to prevent hydrolysis .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization steps) before disposal .

Advanced Research Questions

Q. How can molecular docking elucidate the biological targets of this compound?

- Approach : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. The methoxy group at C7 enhances hydrophobic interactions in enzyme binding pockets, while the amino group at C2 facilitates hydrogen bonding .

- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–64 µg/mL) may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (CLSI guidelines vs. non-standardized protocols) .

- Mitigation : Standardize assays using CLSI M7-A5/M2-A4 protocols and include positive controls (e.g., ciprofloxacin) .

Q. How does structure-activity relationship (SAR) analysis guide the optimization of this compound derivatives?

- Key Modifications :

- C2 Substitution : Aromatic groups (e.g., phenyl) enhance anticancer activity by improving π-π stacking with DNA .

- C7 Methoxy Replacement : Ethoxy or benzyloxy groups increase lipophilicity, improving blood-brain barrier penetration for CNS targets .

Experimental Design & Data Analysis

Q. What experimental controls are critical in evaluating the anticancer activity of this compound?

- Controls :

- Negative : DMSO vehicle to rule out solvent toxicity.

- Positive : Doxorubicin or paclitaxel for dose-response benchmarking.

Q. How can researchers address low solubility in pharmacological assays?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.